5-Hydroxyindole-3-acetamide
Overview
Description
5-Hydroxyindole-3-acetamide is an indole derivative that has garnered interest due to its potential biological and pharmacological activities. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindole-3-acetamide typically involves the hydroxylation of indole derivatives. One common method is the reaction of indole-3-acetamide with hydroxylating agents under controlled conditions. For example, the hydroxylation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Certain strains of bacteria can convert indole-3-acetamide to this compound through enzymatic hydroxylation . This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyindole-3-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of catalysts like iron(III) chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-Hydroxyindole-3-acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its role in neurotransmitter pathways and its potential neuroprotective effects.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-3-acetamide involves its interaction with various molecular targets. It can modulate neurotransmitter pathways by influencing the levels of serotonin and other indoleamines. The compound may also interact with L-type calcium channels, affecting intestinal motility and smooth muscle contraction . Additionally, it can stimulate serotonin production in enterochromaffin cells .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin with similar biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxytryptophan: A precursor to serotonin with neuroactive properties.
Uniqueness
5-Hydroxyindole-3-acetamide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other indole derivatives. Its ability to modulate neurotransmitter pathways and interact with calcium channels sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-2-1-7(13)4-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZQRWKBWNBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293157 | |
Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-27-7, 103404-85-9 | |
Record name | NSC87515 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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